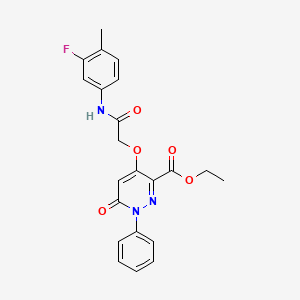

Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O5/c1-3-30-22(29)21-18(12-20(28)26(25-21)16-7-5-4-6-8-16)31-13-19(27)24-15-10-9-14(2)17(23)11-15/h4-12H,3,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGMWJWMICIYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)C)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899975-33-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 425.4 g/mol. The structure comprises a dihydropyridazine core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 899975-33-8 |

| Molecular Formula | C22H20FN3O5 |

| Molecular Weight | 425.4 g/mol |

Anticancer Properties

Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furoquinolone have shown promising results in inhibiting the proliferation of various cancer cell lines, including human promyelocytic leukemia HL-60 cells. These compounds were found to induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

In vitro studies indicated that treatment with similar compounds led to:

- Caspase Activation : Increased levels of activated caspase-3 were observed, indicating the initiation of apoptotic pathways.

- Intracellular Calcium Levels : A rise in intracellular calcium was linked to mitochondrial dysfunction and increased production of reactive oxygen species (ROS), further promoting apoptosis.

The concentration-dependent effects observed suggest a potential therapeutic window for these compounds in oncology.

The proposed mechanism by which this compound may exert its biological effects includes:

- Induction of Apoptosis : Through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

- Increased ROS Production : Leading to oxidative stress that can damage cellular components and trigger cell death.

- Alteration in Mitochondrial Membrane Potential : Resulting in the release of cytochrome c and subsequent activation of caspases.

Study on Furoquinolone Derivatives

A notable study investigated the biological activity of furoquinolone derivatives, which share structural similarities with this compound. The study reported that these derivatives exhibited:

- Cytotoxic Effects : The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 50 µM against various cancer cell lines.

The study concluded that these compounds could serve as potential leads for developing new anticancer agents .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via multi-step organic reactions. A plausible route involves:

- Step 1 : Michael addition of ethyl acetoacetate to a chalcone precursor under basic conditions (e.g., 10% NaOH in ethanol, refluxed for 8–12 hours) to form the dihydropyridazine core .

- Step 2 : Functionalization of the core with 3-fluoro-4-methylphenyl isocyanate or a reactive ester to introduce the amide-ether side chain.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol or acetonitrile to achieve >95% purity.

Q. What analytical techniques confirm the compound’s structural integrity?

- NMR Spectroscopy : and NMR to verify proton/carbon environments, with emphasis on the dihydropyridazine ring (δ ~6.5–7.5 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z ~454.15).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) to resolve conformational details and hydrogen-bonding networks .

Q. How should initial biological screening be conducted?

- In vitro cytotoxicity assays : Test against drug-resistant cancer cell lines (e.g., HL-60/MX2 or CCRF-CEM/C2) using MTT or Alamar Blue assays. Compare IC values with standard agents like doxorubicin .

- Anti-inflammatory activity : Measure NF-κB pathway inhibition via luciferase reporter assays in TNF-α-stimulated HEK293 cells .

Advanced Research Questions

Q. How to design SAR studies to optimize bioactivity?

- Substituent variations : Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups.

- Core modifications : Introduce methyl or halogen substituents at the 6-oxo position of the dihydropyridazine ring.

- Assay design : Test analogs in parallel against parent and multidrug-resistant cell lines to identify selectivity trends .

Q. What crystallographic challenges arise during structural analysis?

- Disorder modeling : The compound’s flexible ethoxy linker and aromatic rings may lead to crystallographic disorder, requiring multi-component refinement (e.g., occupancy ratios of 0.684:0.316 for disordered moieties) .

- Conformational analysis : Use Cremer-Pople parameters to quantify ring puckering (e.g., envelope vs. half-chair conformations) .

Q. How to address contradictions in biological data across studies?

- Control experiments : Ensure batch-to-batch consistency in compound purity via HPLC.

- Assay validation : Include positive controls (e.g., paclitaxel for cytotoxicity) and replicate experiments across independent labs.

- Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement (e.g., NF-κB subunits) .

Q. What mechanistic hypotheses are supported by its structure?

- Apoptosis induction : The dihydropyridazine core may act as a Michael acceptor, covalently modifying cysteine residues in pro-survival proteins like Bcl-2 .

- Kinase inhibition : Molecular docking studies (using AutoDock Vina) can predict interactions with ATP-binding pockets of kinases (e.g., JAK2 or EGFR).

Q. How to optimize synthetic yield and scalability?

- Flow chemistry : Employ continuous flow reactors for the Michael addition step to reduce reaction time and improve reproducibility .

- Solvent optimization : Replace ethanol with DMF or acetonitrile to enhance solubility during amide coupling.

- Catalysis screening : Test Pd/C or Ni-based catalysts for selective reductions of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.